1H-pyrazolo[4,3-d]pyrimidin-5-amine
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine scaffold .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidin-5-amine primarily involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively disrupt abnormal cell proliferation, making it a potential anticancer agent .
Molecular docking studies have shown that this compound binds to the active site of kinases through hydrogen bonding and hydrophobic interactions. This binding prevents the phosphorylation of target proteins, thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-d]pyrimidin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system but with an additional triazole ring, also studied for its biological activity.
Thioglycoside derivatives: These compounds feature a thioglycoside moiety and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain kinases, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-4-3(9-5)2-8-10-4/h1-2H,(H,8,10)(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTKERPOQHXCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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